

# Review of ynone chemistry and applications

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## Compound of Interest

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An In-depth Technical Guide to Ynone Chemistry and Applications

## Introduction to Ynones

Ynones, also known as  $\alpha,\beta$ -acetylenic ketones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon triple bond ( $>\text{C}=\text{O}$  and  $\text{C}\equiv\text{C}$ ).<sup>[1]</sup> This unique structural arrangement of electrophilic and nucleophilic centers imparts exceptional reactivity and versatility, making them highly valuable intermediates in organic synthesis.<sup>[2][3]</sup> Their ability to participate in a wide array of chemical transformations allows for the construction of complex molecular architectures, including various heterocyclic and carbocyclic systems.<sup>[4][5]</sup>

The dual reactivity of the ynone moiety—the electrophilic carbonyl carbon and the two electrophilic sp-hybridized carbons of the alkyne—underpins their utility. Nucleophiles can attack the carbonyl group (1,2-addition) or the  $\beta$ -alkynyl carbon (1,4-conjugate or Michael addition), while the alkyne can also participate in various pericyclic and metal-catalyzed reactions.<sup>[6][7]</sup> This rich chemistry has positioned ynones as crucial building blocks in the synthesis of natural products, bioactive molecules, and advanced materials.<sup>[2][3][8]</sup>

## Synthesis of Ynones

The preparation of ynones can be broadly categorized into several key strategies, including the oxidation of propargylic alcohols and the acylation of terminal alkynes.<sup>[2][7]</sup>

## Oxidation of Propargylic Alcohols

One of the most direct methods for ynone synthesis is the oxidation of secondary propargylic alcohols. Various oxidizing agents have been employed for this transformation, each with its own advantages in terms of selectivity, reaction conditions, and substrate scope.[9]

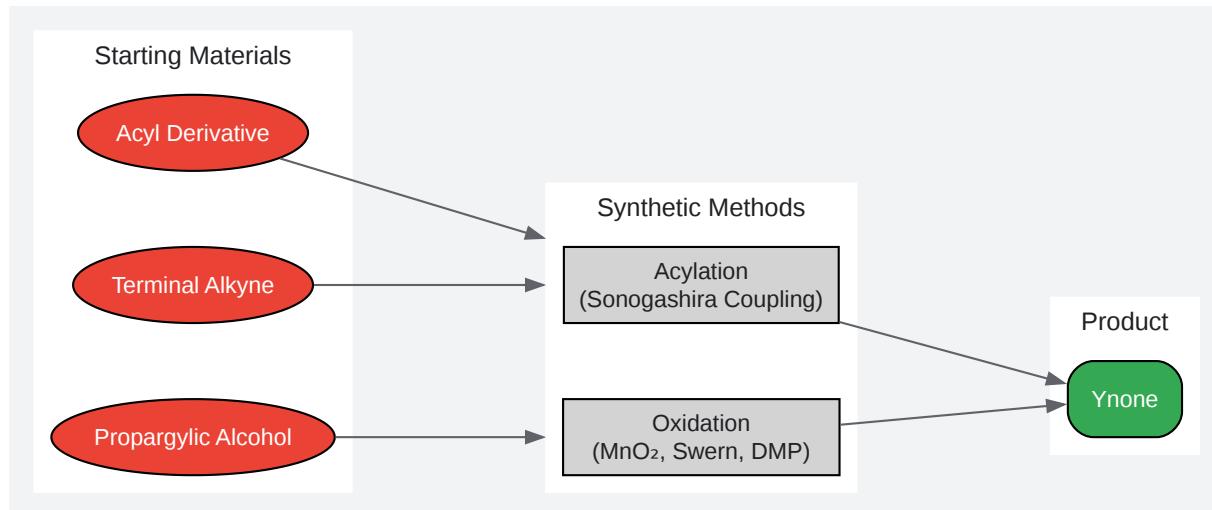
- Manganese Dioxide ( $\text{MnO}_2$ ): Activated  $\text{MnO}_2$  is a widely used reagent for the oxidation of propargylic alcohols, particularly for preparing enynones and intermediates in the synthesis of odorants.[7][9] Yields for this method are often good, typically ranging from 78-90%. [7]
- Swern Oxidation: The Swern oxidation protocol provides a reliable method for converting propargylic alcohols to ynones in high yields (86-95%) and is applicable to intermediates in total synthesis, such as in the preparation of the rubrolone aglycon.[7]
- Dess-Martin Periodinane (DMP) and IBX: Hypervalent iodine reagents like DMP and 2-iodoxybenzoic acid (IBX) are effective for the oxidation of propargylic alcohols under mild conditions, furnishing ynones in high yields (often >90%).[9] These reagents have been used in the synthesis of intermediates for antifungal agents and complex natural products like (-)-gambierol.[9]

## Acylation of Terminal Alkynes

The coupling of a terminal alkyne with an acyl derivative is a powerful and convergent strategy for ynone synthesis. This approach includes the use of organometallic alkynyl reagents and transition-metal-catalyzed cross-coupling reactions.[6][9]

- Acylation of Alkynylmetal Reagents: Terminal alkynes can be converted into potent nucleophiles, such as alkynyllithium or alkynylmagnesium reagents, which then react with acyl sources like Weinreb amides, esters, or acid chlorides to form ynones.[9][10] This method is particularly useful for synthesizing chiral  $\alpha$ -amino ynones from  $\alpha$ -amino acids, with yields ranging from 52-89%. [7]
- Acyl Sonogashira Cross-Coupling: The palladium and copper co-catalyzed coupling of terminal alkynes with acyl chlorides (the Acyl Sonogashira reaction) is one of the most common and efficient methods for ynone synthesis.[11][12] Recent advancements have enabled the direct use of carboxylic acids as the acyl source, expanding the scope and practicality of this reaction.[13] This reaction avoids the use of toxic carbon monoxide gas required in carbonylative Sonogashira reactions.[12][14]

A logical diagram illustrating the primary synthetic routes to yrones.



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Caption: General synthetic pathways to yrones.

Table 1: Comparison of Selected Ynone Synthesis Methods

Method	Starting Materials	Reagents/Catalyst	Typical Yield (%)	Reference
Oxidation	Propargylic Alcohol	MnO <sub>2</sub>	78 - 90	[7]
Swern Oxidation	Propargylic Alcohol	(COCl) <sub>2</sub> , DMSO, Et <sub>3</sub> N	86 - 95	[7]
IBX Oxidation	Propargylic Alcohol	IBX, DMSO	78 - 98	[9]
Acyl Sonogashira	Terminal Alkyne, Carboxylic Acid	Pd(dppp)Cl <sub>2</sub> , dppe, CuCl	Good to High	[13]
Weinreb Amide Acylation	Terminal Alkyne, Weinreb Amide	n-BuLi or R-MgBr	52 - 89	[7]

# Experimental Protocol: Pd/Cu-Catalyzed Acyl Sonogashira Coupling

The following is a representative protocol for the synthesis of yrones via the direct coupling of carboxylic acids with terminal alkynes.[\[13\]](#)

## Materials:

- Carboxylic acid (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Palladium(II) bis(diphenylphosphino)propane dichloride ( $\text{Pd}(\text{dppp})\text{Cl}_2$ ) (3 mol%)
- 1,2-Bis(diphenylphosphino)ethane (dppe) (6 mol%)
- Copper(I) chloride ( $\text{CuCl}$ ) (10 mol%)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) (1.0 equiv)
- Di-tert-butyl dicarbonate ( $(\text{Boc})_2\text{O}$ ) (1.5 equiv)
- Cyclohexane (solvent)

## Procedure:

- To an oven-dried reaction vessel under a nitrogen atmosphere, add the carboxylic acid,  $\text{NaHCO}_3$ ,  $\text{Pd}(\text{dppp})\text{Cl}_2$ , dppe, and  $\text{CuCl}$ .
- Add cyclohexane, followed by the terminal alkyne and  $(\text{Boc})_2\text{O}$ .
- Seal the vessel and heat the reaction mixture at 120 °C for 12 hours.
- After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
- The filtrate is concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel to afford the desired ynone.

## Reactivity and Key Reactions of Ynones

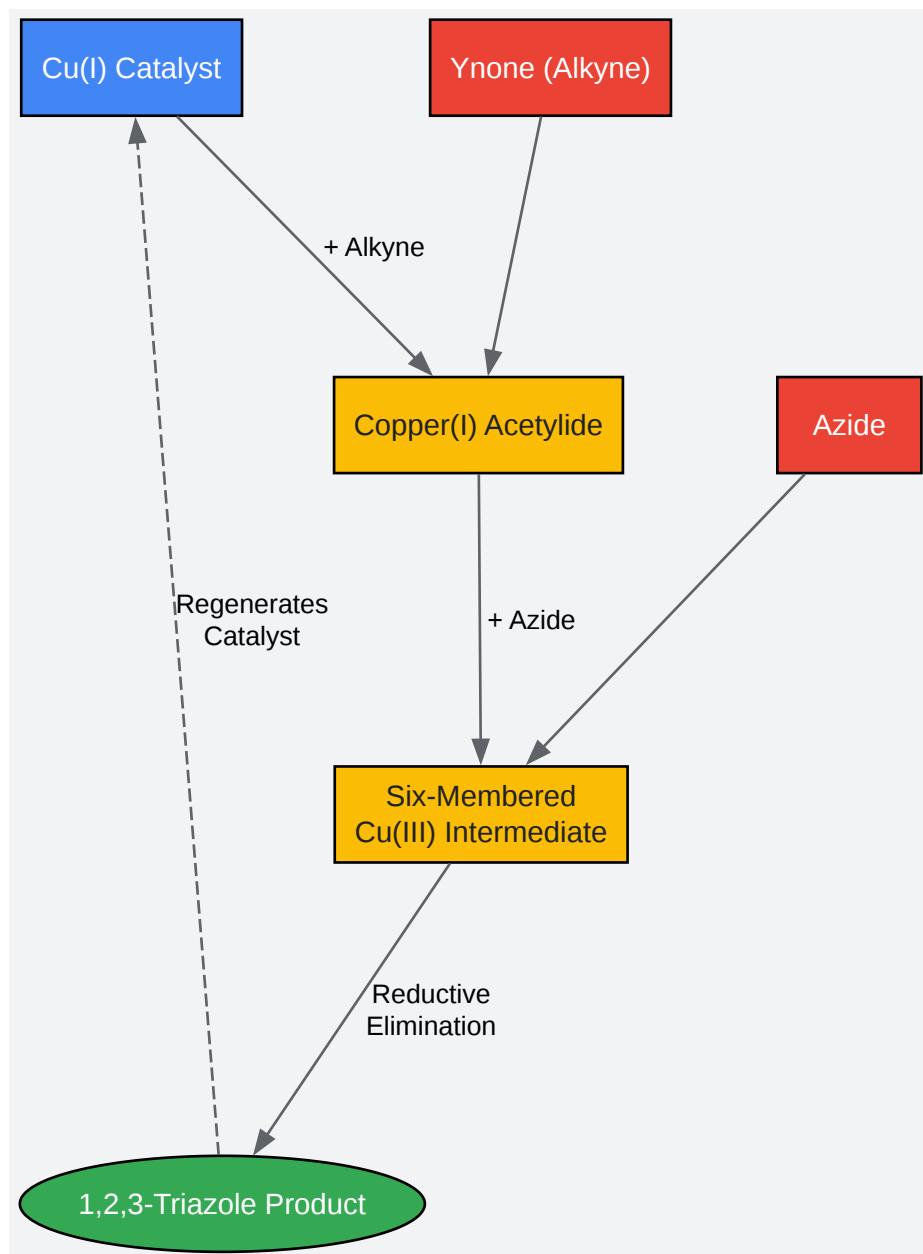
The conjugated system of yrones is susceptible to a variety of transformations, making them versatile synthons for constructing diverse molecular frameworks. Key reactions include conjugate additions, cycloadditions, and radical reactions.[\[4\]](#)[\[6\]](#)

### Michael Addition

Yrones are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles.[\[7\]](#) This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The initial addition of a nucleophile to the  $\beta$ -carbon generates a vinyl anion or enolate intermediate, which can be trapped or participate in subsequent cyclization reactions.[\[15\]](#)[\[16\]](#)

- Nucleophiles: Carbon (organocuprates, malonates), nitrogen (amines, azides), oxygen (alcohols, phenols), and sulfur (thiols) nucleophiles have all been successfully employed in Michael additions to yrones.[\[6\]](#)[\[15\]](#)
- Applications: This reaction is fundamental for synthesizing more complex molecules, including 1,5-dicarbonyl compounds, heterocycles like pyrazoles and pyrroles, and functionalized alkenes.[\[5\]](#)[\[15\]](#) Organocatalytic methods have been developed to achieve high enantioselectivity in these additions.[\[17\]](#)[\[18\]](#)

The catalytic cycle for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction.



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Caption: Catalytic cycle of CuAAC (Click Chemistry).

## Cycloaddition Reactions

The alkyne moiety of yrones makes them excellent partners in cycloaddition reactions, providing access to a wide variety of carbo- and heterocyclic ring systems.[4][6]

- [4+2] Cycloaddition (Diels-Alder): Yrones can act as dienophiles in Diels-Alder reactions to form six-membered rings. Intramolecular versions of this reaction are particularly powerful for

constructing polycyclic systems.[6][19]

- [3+2] Cycloaddition: This is a highly versatile reaction for synthesizing five-membered heterocycles.[5][6] A prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which uses yrones (or other alkynes) and azides to form 1,2,3-triazoles with high efficiency and regioselectivity.[20][21][22] Other 1,3-dipoles like nitrones and nitrile oxides also react readily with yrones.[23]
- [2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions involving yrones can be used to generate cyclobutene derivatives.[6]

## Radical Reactions

Yrones are effective radical acceptors, enabling the formation of cyclic compounds through cascade radical cyclization reactions.[24][25] The regioselectivity of the initial radical addition to the internal alkyne can be controlled, leading to divergent synthetic pathways and the construction of complex molecular scaffolds.[4][24]

Table 2: Key Reactions of Ynones and Their Products

Reaction Type	Reagent/Partner	Product Type	Reference
Michael Addition	N, C, O, S Nucleophiles	$\beta$ -Functionalized Enones, Heterocycles	[6][15]
[4+2] Cycloaddition	Diene	Substituted Benzene Derivatives, Polycycles	[6][19]
[3+2] Cycloaddition	Azide (CuAAC)	1,2,3-Triazoles	[4][21]
[3+2] Cycloaddition	Nitrene	Dihydroisoxazoles	[23]
Radical Cyclization	Radical Initiator/Precursor	Bio-relevant Cyclic Compounds	[4][24]

## Applications in Drug Development and Organic Synthesis

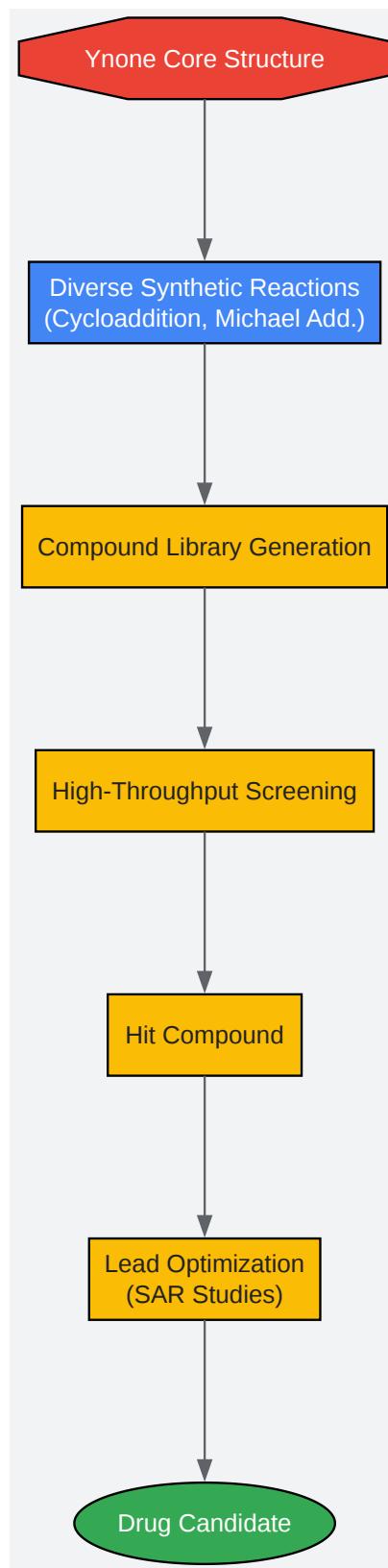
The synthetic versatility of yrones makes them privileged structures in medicinal chemistry and the total synthesis of natural products.[3][26]

## Drug Discovery and Development

Yrones serve as key intermediates for the synthesis of biologically active compounds and can themselves act as inhibitors of various enzymes.[11][27]

- **Heterocycle Synthesis:** Many important drug scaffolds are heterocyclic. Yrones are precursors to a vast array of heterocycles, including quinolones (antibacterial agents), pyrazoles, and indoles.[5][8][10] A library of 72 quinolones was efficiently synthesized using ynone intermediates, which allowed for milder cyclization conditions.[10]
- **Enzyme Inhibition:** The electrophilic nature of the ynone moiety allows it to react covalently or non-covalently with nucleophilic residues in enzyme active sites. Ynone-containing molecules have been investigated as inhibitors for various enzyme classes.
  - **Carbonic Anhydrases (CAs):** Vanillin enones have shown selective inhibition of cancer-associated CA isoforms IX and XII over cytosolic forms I and II, which is a desirable trait for targeted cancer therapy.[28]
  - **Cytochrome P450 (CYP) Enzymes:** Acetylene-containing compounds, including yrones, have been synthesized as potent and selective inhibitors of CYP2A6, an enzyme involved in nicotine metabolism.[29]
  - **Other Targets:** Ynone derivatives have been explored as potential inhibitors for a range of other biological targets, highlighting their broad applicability in drug discovery.[30]

A workflow illustrating the role of yrones in drug discovery.

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Caption: Ynone-based workflow in drug discovery.

Table 3: Examples of Biologically Active Ynone-Derived Compounds

Compound Class	Biological Target/Activity	Significance	Reference
2-Phenylquinolones	Tubulin Polymerization Inhibition	Antimitotic and cytotoxic properties	[10]
Vanillin Enones	Carbonic Anhydrase IX & XII	Selective inhibition of cancer-associated enzymes	[28]
3-Heteroaromatic Pyridines	Cytochrome P450 2A6	Potential for smoking cessation therapies	[29]
Polycyclic Xanthones	Antibacterial, Antineoplastic	Potent activity against various cancer cells	[31]
Indolyl Phenyl Diketones	Antiviral, Anticancer	Precursors to quinoxalines with activity against SARS- CoV-2 pseudoviruses	[27]

## Natural Product Synthesis

Ynones are pivotal intermediates in the total synthesis of complex natural products due to their ability to set up key stereocenters and ring systems.<sup>[8]</sup> For example, dearomative spirocyclisation of ynones tethered to indoles has been a key strategy in the synthesis of spirobacillene A and B.<sup>[8]</sup> This methodology has been extended to construct a wide range of spirocycles and has been applied to the synthesis of other natural products like lasubine II and indolizidine 209D.<sup>[8]</sup>

## Conclusion and Future Outlook

Ynone chemistry has matured into a cornerstone of modern organic synthesis. The unique reactivity of the conjugated keto-alkyne system provides a reliable platform for a vast number of chemical transformations, from conjugate additions and cycloadditions to transition-metal-catalyzed couplings and radical reactions. The ability to readily synthesize ynones and

subsequently convert them into complex molecular scaffolds has cemented their role as indispensable building blocks for natural product synthesis and drug discovery.

Future research in this area will likely focus on the development of novel catalytic systems for even more efficient and stereoselective ynone transformations. The application of ynones in "click chemistry" for bioconjugation and materials science continues to expand.[22][32][33] Furthermore, as our understanding of biological pathways deepens, the rational design of ynone-based covalent and non-covalent inhibitors will undoubtedly lead to the discovery of new therapeutic agents targeting a wide range of diseases. The continued exploration of ynone reactivity promises to unlock new synthetic possibilities and drive innovation across the chemical and biomedical sciences.

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